1-(1-Benzyl-1H-imidazol-4-yl)ethanone
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Overview
Description
1-(1-Benzyl-1H-imidazol-4-yl)ethanone is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a benzyl group attached to the nitrogen atom at position 1 and an ethanone group at position 4 of the imidazole ring. Imidazole derivatives are known for their broad range of biological activities and are used in various pharmaceutical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzyl-1H-imidazol-4-yl)ethanone typically involves the condensation of benzylamine with glyoxal in the presence of ammonium acetate, followed by cyclization to form the imidazole ring. The reaction conditions often require heating and the use of solvents such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Benzyl-1H-imidazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: 1-(1-Benzyl-1H-imidazol-4-yl)ethanol.
Substitution: Various substituted imidazole derivatives depending on the substituent introduced.
Scientific Research Applications
1-(1-Benzyl-1H-imidazol-4-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an antifungal and antiviral agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Benzyl-1H-imidazol-4-yl)ethanone involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities. The benzyl group enhances lipophilicity, facilitating membrane penetration. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
- 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)ethanone
- 1-(1-Benzyl-1H-benzimidazol-4-yl)ethanone
- 1-(1-Benzyl-1H-pyrazol-4-yl)ethanone
Comparison: 1-(1-Benzyl-1H-imidazol-4-yl)ethanone is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C12H12N2O |
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Molecular Weight |
200.24 g/mol |
IUPAC Name |
1-(1-benzylimidazol-4-yl)ethanone |
InChI |
InChI=1S/C12H12N2O/c1-10(15)12-8-14(9-13-12)7-11-5-3-2-4-6-11/h2-6,8-9H,7H2,1H3 |
InChI Key |
YVYNRWGPNLOYKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(C=N1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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